molecular formula C9H16O B13836166 2-Hexanone, 3-ethenyl-3-methyl-

2-Hexanone, 3-ethenyl-3-methyl-

Cat. No.: B13836166
M. Wt: 140.22 g/mol
InChI Key: OJWHHZPLGDKUSM-UHFFFAOYSA-N
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Description

2-Hexanone, 3-ethenyl-3-methyl- is an organic compound with the molecular formula C9H16O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two hydrocarbon groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexanone, 3-ethenyl-3-methyl- typically involves the reaction of 3-methyl-3-vinyl-1-butanol with an oxidizing agent. One common method is the oxidation of the alcohol using chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4). The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the ketone.

Industrial Production Methods

In an industrial setting, the production of 2-Hexanone, 3-ethenyl-3-methyl- can be achieved through catalytic oxidation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the oxidation of the corresponding alcohol. The reaction is conducted in large-scale reactors with precise control over reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 3-ethenyl-3-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The vinyl group in the compound can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alkenes.

Scientific Research Applications

2-Hexanone, 3-ethenyl-3-methyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.

Mechanism of Action

The mechanism of action of 2-Hexanone, 3-ethenyl-3-methyl- involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The vinyl group can undergo addition reactions, leading to the formation of new chemical bonds. These interactions can affect cellular pathways and biochemical processes, making the compound of interest in various fields of research.

Comparison with Similar Compounds

Similar Compounds

    2-Hexanone: A simple ketone with a similar structure but lacking the vinyl and methyl groups.

    3-Methyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the vinyl group.

    3-Vinyl-2-hexanone: Similar to 2-Hexanone, 3-ethenyl-3-methyl- but without the methyl group.

Uniqueness

2-Hexanone, 3-ethenyl-3-methyl- is unique due to the presence of both the vinyl and methyl groups, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-ethenyl-3-methylhexan-2-one

InChI

InChI=1S/C9H16O/c1-5-7-9(4,6-2)8(3)10/h6H,2,5,7H2,1,3-4H3

InChI Key

OJWHHZPLGDKUSM-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C=C)C(=O)C

Origin of Product

United States

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